

Spectroscopic Profile of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Hydroxy-3-methoxy-5-nitrobenzaldehyde**, a key intermediate in various chemical syntheses. The information is tailored for researchers, scientists, and professionals in drug development, offering a consolidated resource for the characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-Hydroxy-3-methoxy-5-nitrobenzaldehyde**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
11.01	s	-	-OH
10.33	s	-	-CHO
8.36	d	3.0	H-6
8.19	d	3.0	H-4
4.01	s	-	-OCH ₃

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
188.9	C-7 (CHO)
152.8	C-2
147.9	C-3
141.2	C-5
126.3	C-1
120.8	C-6
116.5	C-4
56.9	C-8 (OCH ₃)

Solvent: DMSO-d₆

Table 3: FT-IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Assignment
3100-3000	Aromatic C-H stretch
2850	Aldehydic C-H stretch
1685	C=O stretch (aldehyde)
1610, 1580	Aromatic C=C stretch
1530	Asymmetric NO ₂ stretch
1340	Symmetric NO ₂ stretch
1270	Aryl ether C-O stretch

Sample Preparation: KBr pellet

Table 4: UV-Vis Spectroscopic Data

λ_{max} (nm)	Solvent
260, 340	Methanol

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following protocols provide a general framework for the acquisition of comparable data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **2-Hydroxy-3-methoxy-5-nitrobenzaldehyde** was prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum was obtained using a potassium bromide (KBr) pellet. A small amount of the sample was mixed with dry KBr powder and ground to a fine powder. The mixture was then

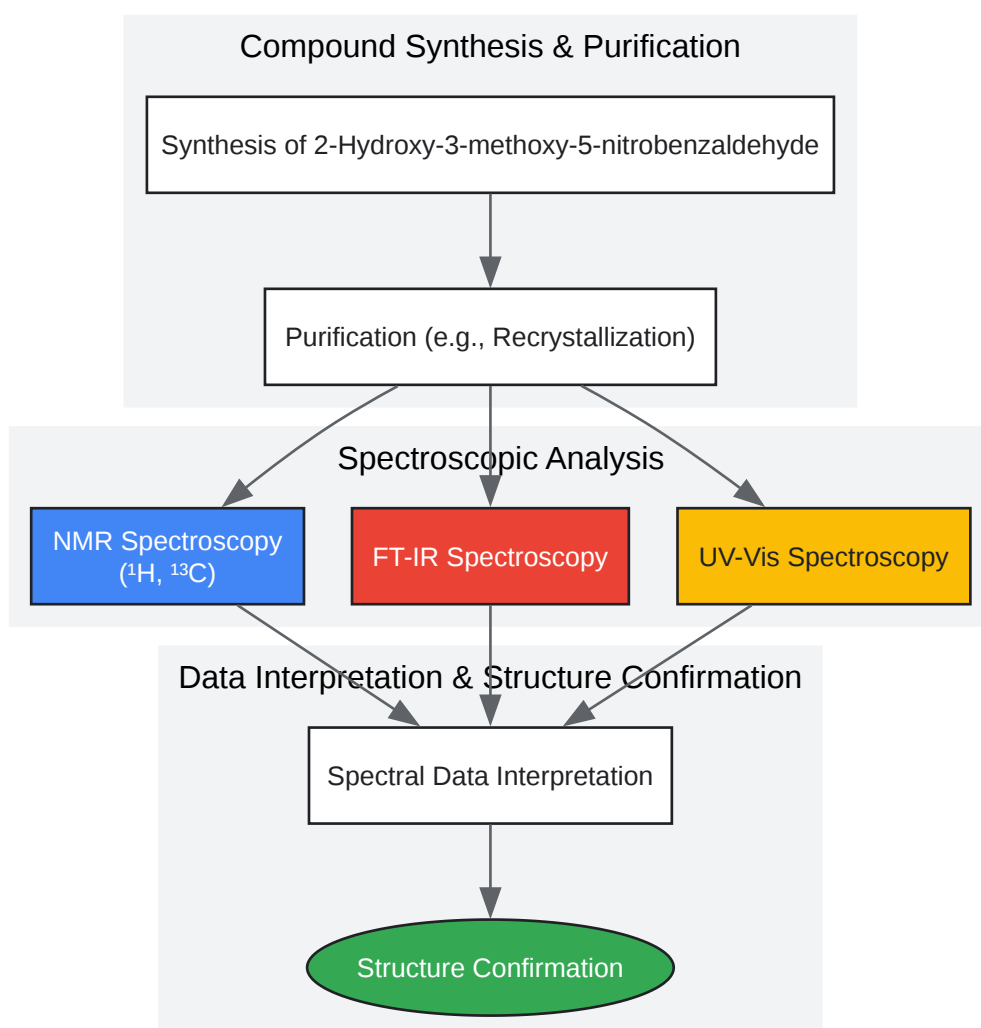
pressed into a thin, transparent pellet. The spectrum was recorded in the range of 4000-400 cm^{-1} .

Ultraviolet-Visible (UV-Vis) Spectroscopy

A dilute solution of **2-Hydroxy-3-methoxy-5-nitrobenzaldehyde** was prepared in methanol. The UV-Vis absorption spectrum was recorded using a dual-beam spectrophotometer over a wavelength range of 200-800 nm, using methanol as the reference solvent.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like **2-Hydroxy-3-methoxy-5-nitrobenzaldehyde**.



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Spectroscopic Analysis Workflow

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b099842#spectroscopic-data-nmr-ir-uv-vis-of-2-hydroxy-3-methoxy-5-nitrobenzaldehyde]

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